4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
Overview
Description
4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a synthetic organic compound characterized by the presence of multiple aromatic rings and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxybenzyl)benzamide
- 4-Chloro-N-phenylbenzamide
- Norchlorcyclizine
- 4-Chlorothiobenzamide
Uniqueness
4-CHLORO-N-[(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is unique due to its specific structural features, such as the presence of multiple aromatic rings and chlorine atoms. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-chloro-N-[[4-[[(4-chlorobenzoyl)amino]methyl]phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-19-9-5-17(6-10-19)21(27)25-13-15-1-2-16(4-3-15)14-26-22(28)18-7-11-20(24)12-8-18/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWRIXJZHPQDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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